1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-phenyl-, 1,1-dioxide
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Overview
Description
2,5-Dihydro-2-methyl-3-phenyl-1,2,4-benzothiadiazepine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazepines. This compound is characterized by a benzene ring fused to a thiadiazepine ring, which contains sulfur and nitrogen atoms. The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone group. This compound has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-2-methyl-3-phenyl-1,2,4-benzothiadiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzenesulfonamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired benzothiadiazepine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-2-methyl-3-phenyl-1,2,4-benzothiadiazepine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiadiazepine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for conditions such as hypertension, diabetes, and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,5-Dihydro-2-methyl-3-phenyl-1,2,4-benzothiadiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an activator of ion channels . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar core structure but differs in the substitution pattern and ring size.
Imidazole-containing compounds: Similar in terms of heterocyclic nature but differ in the specific atoms and functional groups present.
Uniqueness
2,5-Dihydro-2-methyl-3-phenyl-1,2,4-benzothiadiazepine 1,1-dioxide is unique due to its specific substitution pattern and the presence of the sulfone group. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
40431-23-0 |
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Molecular Formula |
C15H14N2O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-methyl-3-phenyl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide |
InChI |
InChI=1S/C15H14N2O2S/c1-17-15(12-7-3-2-4-8-12)16-11-13-9-5-6-10-14(13)20(17,18)19/h2-10H,11H2,1H3 |
InChI Key |
ZBKLECGMEYUWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NCC2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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